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Compound of Interest

Compound Name: 2,6-Dimethoxybenzaldehyde

Cat. No.: B146518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethoxybenzaldehyde, a

key aromatic aldehyde utilized in various fields of chemical synthesis and drug discovery. This

document details its physicochemical properties, experimental protocols for its synthesis and

analysis, and its significant role as a precursor in the development of therapeutic agents.

Core Physicochemical and Spectroscopic Data
2,6-Dimethoxybenzaldehyde is a yellow to beige crystalline powder.[1][2] Its fundamental

properties are crucial for its application in precise chemical synthesis. The key quantitative data

for this compound are summarized below.
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Property Value Reference(s)

Molecular Formula C₉H₁₀O₃ [1][3]

Molecular Weight 166.17 g/mol [1][3][4][5]

CAS Number 3392-97-0 [3][4]

Melting Point 96-98 °C [1][4]

Boiling Point 285 °C [1][4]

Appearance
Yellow to beige crystalline

powder
[1][2]

Solubility Soluble in Methanol [1][2]

Synthesis and Application in Drug Development
2,6-Dimethoxybenzaldehyde is a valuable starting material in the synthesis of more complex

molecules. A significant application is in the preparation of thiazolidin-4-one derivatives, a class

of compounds investigated for their potential as non-nucleoside HIV-1 reverse transcriptase

inhibitors (NNRTIs).[1][2]

The general workflow involves the synthesis of 2,6-Dimethoxybenzaldehyde, which is then

used as a reactant in the multi-step synthesis of these therapeutic candidates.
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Synthesis of 2,6-Dimethoxybenzaldehyde

Application in NNRTI Synthesis
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Synthetic workflow from starting materials to a therapeutic candidate.
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The synthesized thiazolidin-4-one derivatives function by inhibiting the HIV-1 reverse

transcriptase (RT) enzyme. Unlike nucleoside inhibitors, which compete with natural substrates

at the active site, NNRTIs bind to a distinct, allosteric site on the enzyme known as the NNRTI

binding pocket.[2] This binding induces a conformational change in the enzyme, distorting the

active site and ultimately blocking the conversion of viral RNA into DNA.
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Mechanism of action for NNRTI derivatives.
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Experimental Protocols
Detailed and reproducible methodologies are paramount in scientific research. The following

sections provide established protocols for the synthesis and analysis of 2,6-
Dimethoxybenzaldehyde and its derivatives.

Synthesis of 2,6-Dimethoxybenzaldehyde
This protocol is adapted from a general procedure for the preparation of 2,6-

dialkoxybenzaldehydes.[6] The key steps involve the highly regioselective lithiation of 1,3-

dimethoxybenzene, followed by formylation.

Materials:

1,3-Dimethoxybenzene

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.5 M)

N,N-Dimethylformamide (DMF)

Anhydrous Tetrahydrofuran (THF)

Anhydrous Sodium Sulfate (Na₂SO₄)

Dichloromethane (CH₂Cl₂)

Deionized Water

Hexanes/Ethyl Acetate mixture (5:1) for chromatography

Procedure:

To a stirred solution of 1,3-dimethoxybenzene (10 mmol) in dry THF (60 mL) at 0 °C under a

nitrogen atmosphere, add n-BuLi (8 mL, 1.5 M in hexanes) dropwise.

Allow the mixture to warm to room temperature and stir for 2 hours.

Cool the mixture again and add DMF (1.83 g, 25 mmol).
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After stirring for an additional 2 hours, pour the mixture into water.

Separate the THF phase and extract the aqueous phase with CH₂Cl₂ (3 x 30 mL).

Combine all organic phases and dry over anhydrous Na₂SO₄.

Remove the solvent in vacuo.

Purify the resulting product by column chromatography on silica gel using a hexanes/EtOAc

(5:1) mixture as the eluent to afford pure 2,6-Dimethoxybenzaldehyde.

Synthesis of Thiazolidin-4-one Derivatives
This protocol describes the synthesis of a thiazolidin-4-one derivative from an appropriate

amine and 2,6-Dimethoxybenzaldehyde, followed by cyclization with thioglycolic acid.

Materials:

2,6-Dimethoxybenzaldehyde

Appropriate primary amine (e.g., p-toluidine)

Thioglycolic acid

Methanol or Ethanol

Glacial Acetic Acid

Anhydrous Zinc Chloride (optional catalyst)

Sodium Bicarbonate solution

Procedure:

Iminie (Schiff Base) Formation: In a round-bottom flask, dissolve the amine (0.01 mol) and

2,6-Dimethoxybenzaldehyde (0.01 mol) in 20 mL of methanol or ethanol. Add 4-6 drops of

glacial acetic acid.
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Reflux the reaction mixture for 0.5-9 hours, monitoring the progress by Thin Layer

Chromatography (TLC).[7]

Once the reaction is complete, evaporate the solvent to obtain the crude imine intermediate.

Thiazolidin-4-one Formation: To an ethanolic solution (60 mL) of the crude imine (0.1 mol),

add thioglycolic acid (0.1 mol). Anhydrous zinc chloride can be added as a catalyst.[8]

Reflux the mixture for approximately 10 hours.

After cooling, neutralize the mixture with a sodium bicarbonate solution to remove any

unreacted acid.

The solid product that precipitates is filtered, washed with water, and purified by

recrystallization from a suitable solvent (e.g., dichloromethane or ethanol).[7]

Analytical Methods
Accurate characterization is essential to confirm the identity and purity of the synthesized

compounds.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for analyzing the purity of 2,6-Dimethoxybenzaldehyde and identifying

reaction byproducts.

Sample Preparation: Dissolve the reaction mixture or purified product in a volatile organic

solvent like acetone or dichloromethane.

Instrumentation: A standard GC-MS system equipped with a suitable capillary column (e.g., a

non-polar or medium-polarity column).

GC Conditions (Typical):

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Injection: 1 µL, splitless mode.
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Temperature Program: An initial temperature of 50-70°C, hold for 1-2 minutes, then ramp

at 10-20°C/min to a final temperature of 250-280°C.

MS Conditions (Typical):

Ionization: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 50-600.

Data Analysis: Identify peaks by comparing their retention times with known standards and

their mass spectra with library databases (e.g., NIST).[9]

2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the quantitative analysis and purity determination of non-volatile derivatives

like the thiazolidin-4-ones.

Sample Preparation: Prepare standard solutions of the analyte in the mobile phase or a

compatible solvent (e.g., acetonitrile). For reaction samples, dilute with the mobile phase and

filter through a 0.45 µm filter.

Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column.

HPLC Conditions (Typical):

Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a

gradient of 10% to 100% acetonitrile over 30-35 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength appropriate for the analyte (e.g., 214 nm or 250

nm).[9]

Column Temperature: Ambient or controlled (e.g., 25°C).

Data Analysis: Quantify the analyte by creating a calibration curve from standard solutions

and comparing the peak areas of the samples.
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3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

Experiments:

¹H NMR: Provides information on the number, environment, and connectivity of protons.

¹³C NMR: Provides information on the carbon skeleton of the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed connectivity and finalize

the structural assignment, especially for complex derivatives.[11]

Data Analysis: Chemical shifts (δ) are reported in ppm relative to an internal standard (e.g.,

Tetramethylsilane, TMS). The splitting patterns, coupling constants (J), and integration

values are interpreted to confirm the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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